4-Phenylbutane-1-sulfonamide
Overview
Description
4-Phenylbutane-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes . This compound features a phenyl group attached to a butane chain, which is further connected to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbutane-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous due to its simplicity and cost-effectiveness, as it uses readily available starting materials . The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide under mild conditions to form the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of aromatic sulfonyl chlorides with primary amines. This method is widely used due to its efficiency and scalability . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfonic acids.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Phenylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamides.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis . This inhibition disrupts the production of nucleotides, thereby affecting DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness
4-Phenylbutane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group and butane chain provide a unique scaffold that can be modified for various applications, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
4-phenylbutane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIMFSQAEPUOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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